molecular formula C13H27N B1475491 N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine CAS No. 1565598-06-2

N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine

Cat. No.: B1475491
CAS No.: 1565598-06-2
M. Wt: 197.36 g/mol
InChI Key: QHTDFJPFTIRWBD-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine is a versatile chemical compound used in various scientific research applications. It is known for its unique structure, which combines a cyclohexylmethyl group with a 3,3-dimethylbutan-2-ylamine moiety. This compound is utilized in organic synthesis, drug development, and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine typically involves the reaction of cyclohexylmethyl chloride with 3,3-dimethylbutan-2-ylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Amine oxides, ketones, and carboxylic acids.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated, acylated, and sulfonated derivatives.

Scientific Research Applications

N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Utilized in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Applied in the production of specialty chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds, coordinate with metal ions, and participate in nucleophilic attacks. These interactions enable it to act as a catalyst, ligand, or intermediate in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylamine: Lacks the 3,3-dimethylbutan-2-yl group, making it less sterically hindered and less reactive in certain reactions.

    3,3-Dimethylbutan-2-ylamine: Lacks the cyclohexylmethyl group, resulting in different reactivity and applications.

    N-Methylcyclohexylamine: Contains a methyl group instead of the 3,3-dimethylbutan-2-yl group, leading to variations in steric and electronic properties.

Uniqueness

N-(Cyclohexylmethyl)-3,3-dimethylbutan-2-amine is unique due to its combination of a bulky cyclohexylmethyl group and a sterically hindered 3,3-dimethylbutan-2-ylamine moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(cyclohexylmethyl)-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N/c1-11(13(2,3)4)14-10-12-8-6-5-7-9-12/h11-12,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTDFJPFTIRWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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